molecular formula C6H6Br2N2 B3046257 2,5-Dibromo-3,6-dimethylpyrazine CAS No. 121594-49-8

2,5-Dibromo-3,6-dimethylpyrazine

Cat. No.: B3046257
CAS No.: 121594-49-8
M. Wt: 265.93 g/mol
InChI Key: FSIFCRKBMPJZKD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethylpyrazine is a heterocyclic organic compound with the molecular formula C6H6Br2N2 It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3,6-dimethylpyrazine can be synthesized through several methods. One common approach involves the bromination of 3,6-dimethylpyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,6-dimethylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with aryl or alkyl groups using palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling.

    Reduction Reactions: The compound can be reduced to form 3,6-dimethylpyrazine by using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of pyrazine derivatives with different oxidation states.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

    Substituted Pyrazines: Products of cross-coupling reactions.

    Reduced Pyrazines: Products of reduction reactions.

    Oxidized Pyrazines: Products of oxidation reactions.

Scientific Research Applications

2,5-Dibromo-3,6-dimethylpyrazine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Catalysis: Functionalized pyrazines, including this compound, are used as ligands in catalytic reactions.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3,6-dimethylpyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2,5-Dichloro-3,6-dimethylpyrazine: Similar structure but with chlorine atoms instead of bromine.

    2,5-Dimethylpyrazine: Lacks halogen atoms, making it less reactive in certain substitution reactions.

    2,3-Dibromo-5,6-dimethylpyrazine: Different substitution pattern on the pyrazine ring.

Uniqueness: 2,5-Dibromo-3,6-dimethylpyrazine is unique due to the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions

Properties

IUPAC Name

2,5-dibromo-3,6-dimethylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFCRKBMPJZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564662
Record name 2,5-Dibromo-3,6-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121594-49-8
Record name 2,5-Dibromo-3,6-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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